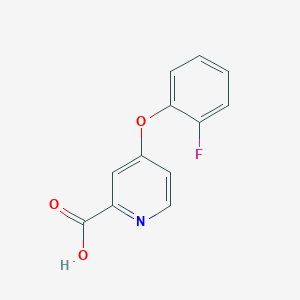

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid

Description

Historical Context and Development

The development of 4-(2-fluorophenoxy)pyridine-2-carboxylic acid emerged from the broader historical progression of pyridine carboxylic acid chemistry, which has its roots in the systematic exploration of nitrogen-containing heterocycles beginning in the late 19th and early 20th centuries. Picolinic acid, the parent pyridine-2-carboxylic acid structure, was first identified as a catabolite of tryptophan through the kynurenine pathway, establishing the fundamental biological relevance of this structural motif. The systematic introduction of fluorine substituents into aromatic systems gained momentum during the mid-20th century as researchers recognized the unique electronic and steric properties that fluorine atoms could impart to organic molecules.

The specific development of this compound represents a convergence of two major synthetic chemistry trends: the exploration of ether-linked heterocyclic systems and the strategic incorporation of fluorine atoms for property modification. Commercial availability data indicates that this compound, bearing the Chemical Abstracts Service number 1094307-41-1, has a molecular weight of 233.20 and molecular formula of carbon twelve hydrogen eight fluorine nitrogen oxygen three. The synthetic accessibility of this compound has been enhanced through the development of modern cross-coupling methodologies and nucleophilic aromatic substitution protocols that allow for efficient construction of the phenoxy bridge between the fluorinated aromatic ring and the pyridine carboxylic acid core.

The progression from simple picolinic acid derivatives to more complex fluorinated variants reflects the evolution of synthetic organic chemistry capabilities and the increasing sophistication of structure-activity relationship studies in pharmaceutical research. Early synthetic approaches relied heavily on classical aromatic substitution reactions, while contemporary methods have embraced transition metal-catalyzed coupling reactions and advanced fluorination techniques that provide greater selectivity and efficiency in compound preparation.

Significance in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its combination of multiple pharmacologically relevant structural features within a single molecular framework. The pyridine ring system provides a electron-deficient aromatic nucleus that facilitates various binding interactions with biological targets, while the carboxylic acid functionality contributes additional hydrogen bonding capabilities and metal coordination sites. The incorporation of the fluorinated phenoxy substituent at the 4-position of the pyridine ring introduces significant electronic perturbations that modify both the physicochemical properties and biological activity profiles of the resulting molecules.

The aromatic nature of the pyridine ring, combined with its electron-deficient character, enables π-π stacking interactions and hydrogen bond formation with biological targets, thereby enhancing binding affinity in many pharmaceutical applications. The carboxylic acid group contributes additional polarity and serves as a coordination site for metal ions, a property that proves particularly valuable in enzyme inhibition studies. Furthermore, the structural flexibility afforded by substitution at various positions of the pyridine ring allows for fine-tuning of activity and selectivity profiles, making pyridine carboxylic acid derivatives highly versatile scaffolds in medicinal chemistry applications.

The presence of fluorine in the phenoxy substituent introduces unique conformational preferences due to the well-documented fluorine gauche effect and other stereoelectronic influences that affect molecular shape and dynamics. These conformational effects can significantly impact the biological activity of fluorinated heterocycles by controlling dynamic protein-ligand interactions and modifying the three-dimensional presentation of pharmacophoric elements. The strategic placement of fluorine atoms has become a focal point for developing bioactive nitrogen-containing heterocycles in both pharmaceutical and agrochemical industries, as fluorinated compounds often exhibit improved pharmacokinetic and pharmacodynamic profiles compared to their non-fluorinated counterparts.

Relationship to Other Fluorinated Pyridine Carboxylic Acids

This compound belongs to a broader family of fluorinated pyridine carboxylic acid derivatives that have been extensively studied for their diverse biological activities and synthetic applications. Related compounds within this family include 5-(4-fluorophenoxy)pyridine-2-carboxylic acid, which differs in the substitution pattern of the fluorinated phenoxy group, and 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid amide, which incorporates additional functional groups that modify its biological activity profile.

Comparative analysis of these related structures reveals important structure-activity relationships that govern their chemical and biological properties. The positional isomerism of the fluorine substituent on the phenoxy ring significantly influences the electronic distribution and conformational preferences of these molecules. For example, 3-(3-fluorophenoxy)pyridine-2-carboxylic acid represents another positional isomer that exhibits distinct chemical properties and reactivity patterns. The 5-(4-fluorophenyl)picolinic acid variant, which features a direct carbon-carbon bond rather than an ether linkage, demonstrates how structural modifications can dramatically alter both synthetic accessibility and biological activity.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | CAS Number |

|---|---|---|---|---|

| This compound | C₁₂H₈FNO₃ | 233.20 | 2-Fluoro phenoxy at position 4 | 1094307-41-1 |

| 5-(4-Fluorophenoxy)pyridine-2-carboxylic acid | C₁₂H₈FNO₃ | 233.20 | 4-Fluoro phenoxy at position 5 | 1352812-14-6 |

| 3-(3-Fluorophenoxy)pyridine-2-carboxylic acid | C₁₂H₈FNO₃ | 233.20 | 3-Fluoro phenoxy at position 3 | Not specified |

| 5-(4-Fluorophenyl)picolinic acid | C₁₂H₈FNO₂ | 217.20 | 4-Fluoro phenyl at position 5 | 845826-99-5 |

The incorporation of additional functional groups, such as amino substituents, further expands the chemical space accessible within this family of compounds. The 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid amide derivative represents an example of how multiple pharmacophoric elements can be combined to create molecules with enhanced biological activity profiles. These structural variations demonstrate the versatility of the pyridine carboxylic acid scaffold for accommodating diverse substituent patterns while maintaining the core chemical and biological properties that make these compounds valuable synthetic intermediates.

Current Research Landscape

Contemporary research efforts involving this compound and related compounds span multiple areas of chemical and biological investigation. Recent patent literature indicates significant interest in pyridine carboxylic acid derivatives for herbicidal applications, with emulsifiable concentrates comprising picolinic acid herbicides representing one major area of commercial development. These agrochemical applications leverage the inherent biological activity of pyridine carboxylic acid derivatives while taking advantage of the improved stability and efficacy that fluorine substitution can provide.

Pharmaceutical research has increasingly focused on the enzyme inhibition properties of fluorinated pyridine carboxylic acid derivatives, with particular emphasis on their potential as anticancer agents. Recent investigations have explored 2-substituted-4-(2-fluorophenoxy)pyridine derivatives bearing pyrazolone scaffolds as dual c-Met/VEGFR-2 inhibitors, demonstrating the continued relevance of this structural class in modern drug discovery efforts. These studies have revealed that specific substitution patterns can yield compounds with submicromolar inhibitory activity against important therapeutic targets, highlighting the importance of systematic structure-activity relationship investigations.

Synthetic methodology development represents another active area of current research, with particular focus on efficient methods for constructing fluorinated pyridine carboxylic acid derivatives. Recent advances in deoxyfluorination chemistry have provided new routes to acyl fluorides from carboxylic acids, with pentafluoropyridine emerging as a useful reagent for one-pot amide bond formation processes. These methodological advances have improved the accessibility of complex fluorinated heterocycles and enabled more efficient exploration of chemical space around pyridine carboxylic acid scaffolds.

The application of modern analytical techniques, including advanced nuclear magnetic resonance spectroscopy and mass spectrometry, has enabled detailed mechanistic studies of reactions involving pyridine carboxylic acid derivatives. Recent investigations of doubly decarboxylative Michael-type additions involving pyridylacetic acids have provided new insights into the reactivity patterns of these compounds and have opened new synthetic pathways for accessing complex heterocyclic systems. These mechanistic studies continue to inform the development of more efficient synthetic routes and have contributed to a deeper understanding of the fundamental chemical properties that govern the behavior of fluorinated pyridine carboxylic acid derivatives in various reaction environments.

Properties

IUPAC Name |

4-(2-fluorophenoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-3-1-2-4-11(9)17-8-5-6-14-10(7-8)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXOTQDTFPLLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=NC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Nucleophilic Substitution of 4-Chloropyridine-2-carboxamide

A widely documented and industrially relevant method involves reacting 4-chloropyridine-2-carboxamide with 2-fluorophenol or its amino-fluoro derivative under basic conditions.

-

- 4-Chloropyridine-2-carboxamide

- 4-Amino-3-fluorophenol (or 2-fluorophenol analogs)

- Potassium tert-butoxide as base

- Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

-

- Nitrogen atmosphere to prevent oxidation

- Temperature control between 10-20°C during base dissolution

- Reaction temperature raised to 80-85°C for 2 hours to promote substitution

- Subsequent cooling and pH adjustment with sodium hydroxide solution

- Filtration and washing to isolate the intermediate

-

- Yields reported around 82%

- Product isolated by filtration and drying under reduced pressure

Example Data from Industrial Scale Synthesis:

| Step | Details |

|---|---|

| Solvent | 19.36 kg DMSO + 7.2 kg THF |

| Base | 4.88 kg potassium tert-butoxide |

| Fluorophenol derivative | 4.54 kg 4-amino-3-fluorophenol |

| Pyridine derivative | 5.57 kg 4-chloro-2-pyridinecarboxamide |

| Reaction temp/time | 85 ± 2°C for 2 hours |

| Workup | Addition of 70 kg 1M NaOH, cooling to 0-2°C, filtration |

| Yield | 6.5 kg intermediate (82.3%) |

This method offers a robust and scalable approach with good yields and manageable purification steps.

Use of Amide and Polar Solvents in the Preparation of Methyl Amide Intermediates

Another approach involves the preparation of 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methyl amide as an intermediate, which can be further converted to the target acid.

- Solvents: Amide solvents such as formamide, dimethylformamide, N-methyl-2-pyrrolidone, and others are used in volumes 3-8 times the weight of the pyridine derivative.

- Base: Sodium or potassium tert-butoxide in THF is added slowly at elevated temperatures (110-115°C) over 3-4 hours to facilitate the substitution reaction.

- Workup: Solvent is distilled off without vacuum, followed by pH adjustment with hydrochloric acid to precipitate the crude methyl amide.

- Purification: Recrystallization from ethyl acetate yields a pure intermediate.

This method was found to improve yields compared to prior art and facilitates easier solvent removal and workup.

Condensation with Isocyanates to Form Amide Derivatives

Following the formation of the methyl amide intermediate, condensation with 4-chloro-3-trifluoromethylphenyl isocyanate in polar solvents (e.g., acetone, methyl ethyl ketone, methanol, THF) at 25-30°C over 3-5 hours leads to advanced intermediates relevant for further functionalization.

- The reaction is typically stirred continuously and followed by washing with toluene to isolate the product.

- This step is industrially feasible and economical due to mild conditions and relatively short reaction times.

Summary Table of Preparation Methods

| Method | Key Reagents & Solvents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution of 4-chloropyridine-2-carboxamide with fluorophenol | 4-Chloropyridine-2-carboxamide, 4-amino-3-fluorophenol, K tert-butoxide, DMSO/THF | 85°C, 2 h; N2 atmosphere | ~82 | Industrial scale, straightforward workup |

| Amide solvent-mediated substitution | 4-Chloro-2-pyridinecarboxamide, 4-amino-3-fluorophenol, sodium/potassium tert-butoxide, DMF, NMP | 110-115°C, 3-4 h | Higher than prior art | Easier solvent removal, recrystallization |

| Condensation with isocyanate | 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methyl amide, 4-chloro-3-trifluoromethylphenyl isocyanate, acetone/DCM | 25-30°C, 3-5 h | Not specified | Mild conditions, industrially feasible |

| Palladium-catalyzed carbonylation (related esters) | 2,3-Dihalopyridines, CO, C1-C4 alkanols, Pd catalyst | Moderate temperature, longer times | Moderate | More complex, moderate yields |

Research Findings and Industrial Implications

- The use of amide solvents in a volume ratio of 3-8 times relative to pyridine derivatives significantly improves yield and simplifies solvent removal steps, which is advantageous for scale-up.

- Potassium tert-butoxide is an effective base for promoting nucleophilic substitution with fluorophenols under controlled temperatures and inert atmosphere.

- The condensation with isocyanates proceeds efficiently in polar solvents at ambient temperatures, enabling the synthesis of advanced intermediates for pharmaceutical applications.

- Carbonylation processes, while useful for related compounds, are less directly applicable for 4-(2-fluorophenoxy)pyridine-2-carboxylic acid but provide insight into alternative synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can participate in various binding interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-2-carboxylic Acid Derivatives

Substituent Effects on Electronic Properties

- 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid (CAS 1258626-21-9): The 2,4-difluorophenyl group introduces strong electron-withdrawing effects, which may enhance binding to electron-rich enzyme active sites. This compound’s increased polarity compared to the mono-fluorinated analog could reduce membrane permeability but improve target specificity .

- 4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid (CAS 887206-82-8) : The pyrrole substituent is electron-rich, promoting π-π stacking interactions. This property is advantageous in materials science for designing conductive polymers or dyes .

Functional Group Modifications

- Carboxamide vs. The amino group on the phenoxy ring further enhances hydrogen-bonding capacity, critical for receptor-ligand interactions .

- Methyl Ester Prodrug : The methyl ester derivative (4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester) masks the carboxylic acid’s polarity, increasing oral bioavailability. Enzymatic hydrolysis in vivo regenerates the active carboxylic acid form .

Biological Activity

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a fluorophenoxy group and a carboxylic acid functional group. This structure is believed to contribute to its interaction with various biological targets, enhancing its pharmacological profile.

Anticancer Properties

Recent studies have demonstrated that derivatives of 4-(2-fluorophenoxy)pyridine exhibit potent inhibitory effects on key receptor tyrosine kinases involved in cancer progression, such as c-Met and VEGFR-2. For instance, a related compound showed IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating strong potential as an anticancer agent . The mechanism involves competitive inhibition at the ATP-binding site of these receptors, which is crucial for tumor cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates various signaling pathways associated with inflammation, potentially through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. This activity may contribute to its therapeutic effects in conditions characterized by chronic inflammation.

The biological activity of this compound is largely attributed to its ability to bind selectively to specific receptors and enzymes. The following mechanisms have been proposed:

- Receptor Binding : The compound interacts with receptor tyrosine kinases (RTKs), disrupting signaling pathways that promote cancer cell growth.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines.

Research Findings and Case Studies

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound undergoes phase I metabolic reactions, including oxidation and conjugation, which may affect its bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid, and how are reaction conditions optimized?

- Synthesis Overview : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. Key steps include introducing the fluorophenoxy group to the pyridine ring and subsequent oxidation to form the carboxylic acid moiety. Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are often employed .

- Optimization : Reaction yields and purity are improved using continuous flow reactors and advanced purification techniques (e.g., preparative HPLC). Temperature control (e.g., maintaining 0–5°C during fluorophenoxy coupling) minimizes side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms substituent positions and purity. Single-crystal X-ray diffraction resolves stereochemical ambiguities .

- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC with UV detection validate molecular weight and purity thresholds (>95%) .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

- Lipophilicity : The fluorine atom increases logP values by ~0.5–1.0 units compared to non-halogenated analogs, enhancing membrane permeability and bioavailability. This is critical for drug candidates targeting intracellular pathways .

- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the pyridine ring, altering reactivity in nucleophilic substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Strategies :

- Dose-Response Consistency : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to confirm IC₅₀ trends.

- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to verify specificity for purported targets (e.g., kinases, inflammatory mediators) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 5-(4-Fluorophenyl)pyridine-2-carboxylic acid) to identify substituent-dependent activity patterns .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) improves oral bioavailability by 2–3 fold .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and introduce blocking groups (e.g., methyl or trifluoromethyl) .

Q. How do structural analogs with halogen substitutions differ in biological activity?

- Comparative Table :

| Compound | Substituent | Key Differences |

|---|---|---|

| 4-(2-Chlorophenoxy)pyridine-2-carboxylic acid | Cl vs. F | Lower lipophilicity (logP reduced by ~0.3); reduced metabolic stability due to slower oxidative cleavage |

| 4-Phenoxypyridine-2-carboxylic acid | No halogen | 10–20% lower potency in anti-inflammatory assays; faster renal clearance |

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Binding Studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to receptors like COX-2 or EGFR. For example, SPR data show KD = 120 nM for COX-2 inhibition .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) reveals enthalpy-driven binding, suggesting hydrogen bonding with the carboxylic acid group .

Methodological Considerations

Q. How should researchers design SAR studies for derivatives of this compound?

- Core Modifications : Systematically vary substituents on the pyridine ring (e.g., electron-withdrawing groups at position 4) and fluorophenoxy moiety (e.g., ortho vs. para substitution).

- Activity Cliffs : Identify abrupt changes in potency (e.g., 100-fold differences) using molecular docking to map steric/electronic complementarity with target pockets .

Q. What computational tools predict the compound’s ADMET properties?

- In Silico Models : SwissADME predicts moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk. Molecular dynamics simulations assess binding mode stability over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.